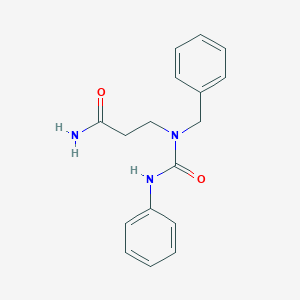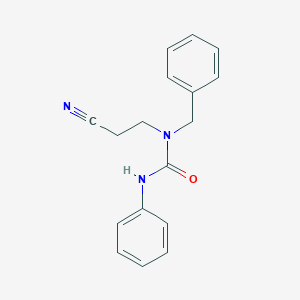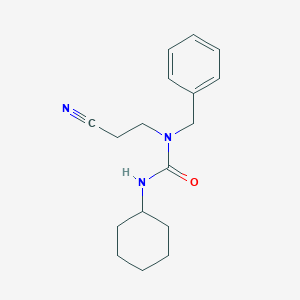![molecular formula C19H21N3O2 B240811 N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B240811.png)
N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylpiperazine with a suitable acylating agent to form the intermediate 4-methyl-1-piperazinyl carbonyl chloride.
Coupling Reaction: This intermediate is then reacted with 3-aminobenzamide under controlled conditions to form the final product, this compound.
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered carbonyl groups.
Substitution: Substituted aromatic compounds with additional functional groups.
科学研究应用
N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide can be compared with other benzanilides and related compounds:
N-phenylbenzamide: Lacks the piperazinyl group, resulting in different chemical properties and biological activities.
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide: Similar structure but with an acetamide group instead of a benzamide group, leading to variations in reactivity and applications.
N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}pyridine: Contains a pyridine ring, which can influence its electronic properties and interactions with biological targets.
属性
分子式 |
C19H21N3O2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H21N3O2/c1-21-10-12-22(13-11-21)19(24)16-8-5-9-17(14-16)20-18(23)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3,(H,20,23) |
InChI 键 |
WZFQJKXKMLPSFV-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
规范 SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240737.png)

![3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B240747.png)

![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)
![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)

![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)
![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)
![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)

![N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B240766.png)
![N-[3-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B240771.png)
